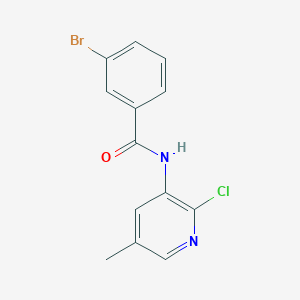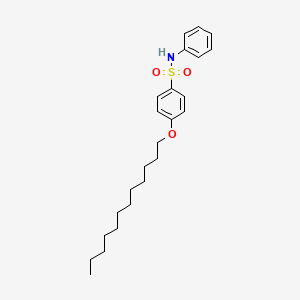
4-(Dodecyloxy)-N-phenylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dodecyloxy)-N-phenylbenzene-1-sulfonamide is an organic compound characterized by a dodecyloxy group attached to a benzene ring, which is further connected to a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecyloxy)-N-phenylbenzene-1-sulfonamide typically involves the following steps:
-
Preparation of 4-(Dodecyloxy)benzenesulfonyl Chloride
Reactants: 4-hydroxybenzenesulfonyl chloride and dodecyl bromide.
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF).
Procedure: The mixture is heated under reflux, allowing the dodecyloxy group to attach to the benzene ring, forming 4-(dodecyloxy)benzenesulfonyl chloride.
-
Formation of this compound
Reactants: 4-(dodecyloxy)benzenesulfonyl chloride and aniline.
Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions
Reagents: Halogenating agents, nucleophiles.
Conditions: Typically carried out in organic solvents under mild to moderate temperatures.
Products: Substituted derivatives of the original compound.
-
Oxidation Reactions
Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Conducted in aqueous or organic solvents, often under controlled temperatures.
Products: Oxidized forms of the compound, potentially altering the sulfonamide or dodecyloxy groups.
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Typically performed in inert atmospheres to prevent unwanted side reactions.
Products: Reduced derivatives, possibly affecting the sulfonamide group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(Dodecyloxy)-N-phenylbenzene-1-sulfonamide is used as a surfactant and emulsifying agent. Its ability to lower surface tension makes it valuable in the formulation of various chemical products.
Biology
In biological research, this compound can be used to study membrane interactions due to its amphiphilic nature. It may also serve as a model compound for investigating the behavior of sulfonamide derivatives in biological systems.
Medicine
While not a common pharmaceutical agent, derivatives of this compound could be explored for their potential antimicrobial properties, given the known activity of sulfonamide groups.
Industry
Industrially, this compound finds applications in the production of detergents, emulsifiers, and other surfactant-based products. Its stability and effectiveness in various formulations make it a versatile additive.
Wirkmechanismus
The mechanism of action of 4-(Dodecyloxy)-N-phenylbenzene-1-sulfonamide primarily involves its surfactant properties. The dodecyloxy group interacts with hydrophobic surfaces, while the sulfonamide group can engage in hydrogen bonding and ionic interactions. This dual functionality allows the compound to stabilize emulsions and alter surface properties effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dodecyloxy)benzenesulfonamide: Similar structure but lacks the phenyl group attached to the sulfonamide.
4-(Dodecyloxy)benzoic Acid: Contains a carboxylic acid group instead of a sulfonamide.
4-(Dodecyloxy)aniline: Features an aniline group without the sulfonamide functionality.
Uniqueness
4-(Dodecyloxy)-N-phenylbenzene-1-sulfonamide is unique due to the combination of its dodecyloxy and sulfonamide groups, providing both hydrophobic and hydrophilic interactions
Eigenschaften
CAS-Nummer |
117490-67-2 |
|---|---|
Molekularformel |
C24H35NO3S |
Molekulargewicht |
417.6 g/mol |
IUPAC-Name |
4-dodecoxy-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C24H35NO3S/c1-2-3-4-5-6-7-8-9-10-14-21-28-23-17-19-24(20-18-23)29(26,27)25-22-15-12-11-13-16-22/h11-13,15-20,25H,2-10,14,21H2,1H3 |
InChI-Schlüssel |
KNGJVKGCTZYAKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)
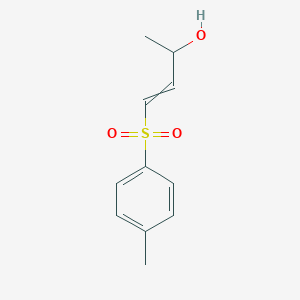
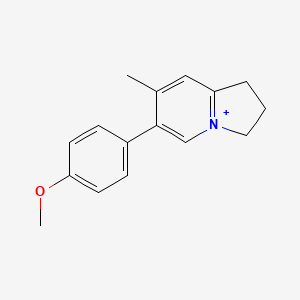
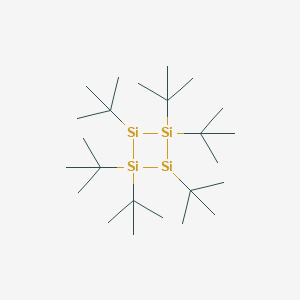
![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)
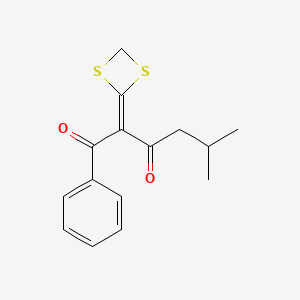
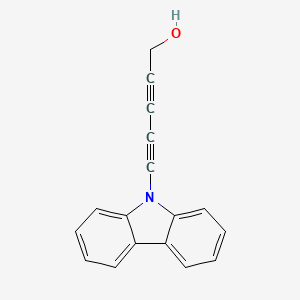
![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)
![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
![N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine](/img/structure/B14309072.png)
